molecular formula C6H13ClN2O B1386670 Tetrahydropyran-4-carboxamidine hydrochloride CAS No. 426828-34-4

Tetrahydropyran-4-carboxamidine hydrochloride

Cat. No. B1386670
M. Wt: 164.63 g/mol
InChI Key: FKKMOZYIBVNGAP-UHFFFAOYSA-N
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Description

Tetrahydropyran-4-carboxamidine hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It is a hydrochloride salt of tetrahydropyran-4-carboxamidine, which is a heterocyclic amine derivative.


Synthesis Analysis

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products. Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The synthesis of tetrahydropyran derivatives involves various synthetic strategies including oxocarbenium ions, hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of Tetrahydropyran-4-carboxamidine hydrochloride consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 164.633 Da .


Physical And Chemical Properties Analysis

Tetrahydropyran-4-carboxamidine hydrochloride has a molecular weight of 128.172 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 223.3±50.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis of Neopeltolide

    • Field : Organic Chemistry
    • Application : Tetrahydropyrans are used in the synthesis of Neopeltolide, a potent antiproliferative marine natural product .
    • Method : The synthesis involves constructing the tetrahydropyran ring using synthetic strategies like oxocarbenium ions, hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .
    • Results : The complex structure of Neopeltolide, which includes a 14-membered macrolactone embedded with a tetrahydropyran ring, has been successfully synthesized .
  • Synthesis of Attenol A and Gambieric Acid A

    • Field : Organic Chemistry
    • Application : The synthetic methodology involving tetrahydropyrans has been applied to total syntheses of attenol A and gambieric acid A .
    • Method : The synthesis involves transforming the product to synthetically useful derivatives, including tetrahydropyrans and spiroacetals .
    • Results : Successful total syntheses of attenol A and gambieric acid A have been reported .
  • Use as a Solvent

    • Field : Industrial Chemistry
    • Application : Tetrahydropyran (THP) is a five-carbon heterocyclic ether that is non-carcinogenic, non-peroxide forming, biodegradable, and economically competitive with tetrahydrofuran (THF) as a solvent .
    • Method : THP can be produced catalytically .
    • Results : THP is being used as a solvent due to its non-carcinogenic, non-peroxide forming, and biodegradable properties .
  • Hetero-Diels-Alder Cycloaddition

    • Field : Organic Chemistry
    • Application : Tetrahydropyrans are used in Hetero-Diels-Alder cycloaddition .
    • Method : The cycloaddition of 135 with 2-tosyloxyacetaldehyde by the action of Jacobsen’s chiral chromium(III) catalyst ent-113 provided the 2,6-cis-substituted tetrahydropyran-4-one 136 in 83% yield with excellent diastereoselectivity .
    • Results : The cycloaddition resulted in the formation of 2,6-cis-substituted tetrahydropyran-4-one .
  • Plastic Dissolution

    • Field : Industrial Chemistry
    • Application : Tetrahydropyran (THP) can serve as an alternative solvent to tetrahydrofuran (THF), 2-methyltetrahydrofuran (MeTHF), and cyclopentyl methyl ether (CPME) for plastic dissolution, especially low-density polyethylene (LDPE), polypropylene (PP), polystyrene (PS) and polyvinyl chloride (PVC) .
    • Method : THP is synthesized from renewable biomass at >99.8% selectivity and 98% yield via hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over Ni/SiO2 in a continuous flow reactor at 150-200°C .
    • Results : THP has been shown to be resistant to ring opening polymerization under strongly acidic conditions that THF is not, revealing it to be a superior solvent .
  • Waste Plastic Recycling

    • Field : Environmental Science
    • Application : Tetrahydropyran (THP) can be used for numerous applications, including waste plastic recycling .
    • Method : The method involves the use of THP as a solvent in the recycling process .
    • Results : This work establishes THP as a green solvent with excellent thermal, chemical and peroxidative stability that can be used for waste plastic recycling .
  • Catalytic Production

    • Field : Chemical Engineering
    • Application : Tetrahydropyran (THP) can be produced from renewable biomass at >99.8% selectivity and 98% yield .
    • Method : The production involves the hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over Ni/SiO2 in a continuous flow reactor at 150-200°C .
    • Results : The kinetic data has been fitted to a Hougen-Watson model where the rate limiting step is the hydrogenation of adsorbed DHP .
  • Green Solvent

    • Field : Environmental Science
    • Application : THP is a green solvent with excellent thermal, chemical and peroxidative stability .
    • Method : THP is used as a solvent in various chemical reactions .
    • Results : THP has shown to be resistant to ring opening polymerization under strongly acidic conditions that THF is not, revealing it to be a superior solvent .
  • Synthesis of Marine Natural Products

    • Field : Organic Chemistry
    • Application : Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products .
    • Method : The synthesis involves constructing the tetrahydropyran ring using synthetic strategies like oxocarbenium ions, hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .
    • Results : The complex structure of marine natural products, which includes a tetrahydropyran ring, has been successfully synthesized .

Safety And Hazards

Tetrahydropyran-4-carboxamidine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Tetrahydropyran derivatives have been studied for their various biological activities and potential as therapeutic agents. They are also being explored in the synthesis of complex structures like Neopeltolide, a potent antiproliferative marine natural product . It is likely that research into the properties and potential applications of Tetrahydropyran-4-carboxamidine hydrochloride will continue in the future.

properties

IUPAC Name

oxane-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(8)5-1-3-9-4-2-5;/h5H,1-4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKMOZYIBVNGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656418
Record name Oxane-4-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyran-4-carboxamidine hydrochloride

CAS RN

426828-34-4
Record name Oxane-4-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-4-carboxamidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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